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Compound of Interest

Compound Name: Bisindolylmaleimide I

Cat. No.: B1684111 Get Quote

An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable,

and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity

for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles

of PKC in a myriad of cellular processes. However, as with many kinase inhibitors,

understanding its off-target effects is crucial for the accurate interpretation of experimental

data. This technical guide provides a comprehensive overview of the known off-target effects of

Bisindolylmaleimide I on various kinases, supported by quantitative data, detailed

experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Kinase Inhibitory Profile of
Bisindolylmaleimide I
Bisindolylmaleimide I is a highly selective inhibitor of conventional and novel PKC isoforms.

However, at higher concentrations, it can interact with a range of other kinases. The following

tables summarize the inhibitory activity of Bisindolylmaleimide I against its primary targets

and a panel of off-target kinases.

Table 1: Inhibitory Activity against Primary PKC Isoform Targets
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Kinase Target IC50 (nM) Notes

PKCα 8.4 - 20 Potent inhibition.[2][3]

PKCβI 17 - 18 Potent inhibition.[2][3]

PKCβII 16 Potent inhibition.[2][3]

PKCγ 20 Potent inhibition.[2][3]

PKCδ 210
Weaker inhibition compared to

α, β, γ isoforms.

PKCε 132
Weaker inhibition compared to

α, β, γ isoforms.

PKCζ 5800 Very weak inhibition.

Table 2: Off-Target Kinase Inhibitory Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/Bisindolylmaleimide-I.html
https://www.selleckchem.com/products/gf109203x.html
https://www.medchemexpress.com/Bisindolylmaleimide-I.html
https://www.selleckchem.com/products/gf109203x.html
https://www.medchemexpress.com/Bisindolylmaleimide-I.html
https://www.selleckchem.com/products/gf109203x.html
https://www.medchemexpress.com/Bisindolylmaleimide-I.html
https://www.selleckchem.com/products/gf109203x.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Off-Target Kinase
IC50 or % Activity
Remaining @ 10µM

Notes

Glycogen Synthase Kinase-3

(GSK-3)
IC50: 170 - 360 nM Significant off-target.[4][5]

p90 Ribosomal S6 Kinase 1

(RSK1)
0% Activity Remaining Potent off-target.[6][7]

Cyclin-Dependent Kinase 2

(CDK2)
2% Activity Remaining

Identified as a novel target.[7]

[8]

Ste20-related kinase Target identified Identified as a novel target.[8]

Myosin Light Chain Kinase

(MLCK)
IC50: 600 nM Moderate off-target.

Protein Kinase G (PKG) IC50: 4600 nM Weak off-target.

Protein Kinase A (PKA) 23% Activity Remaining Weak off-target.[7]

Rho-associated coiled-coil

containing protein kinase 2

(ROCK2)

43% Activity Remaining Moderate off-target.[7]

AMP-activated protein kinase

(AMPK)
4% Activity Remaining Potent off-target.[7]

Checkpoint Kinase 1 (CHK1) 6% Activity Remaining Potent off-target.[7]

Mitogen-activated protein

kinase-activated protein kinase

2 (MAPKAP-K2)

20% Activity Remaining Potent off-target.[7]

Protein Kinase B (PKB/Akt) 23% Activity Remaining Potent off-target.[7]

Ribosomal S6 Kinase 1 (S6K1) 3% Activity Remaining Potent off-target.[7]

Serum/glucocorticoid-regulated

kinase 1 (SGK1)
1% Activity Remaining Potent off-target.[7]

Dual-specificity tyrosine

phosphorylation-regulated

kinase 1A (DYRK1A)

0% Activity Remaining Potent off-target.[7]
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Mitogen-activated protein

kinase kinase 1 (MKK1)
47% Activity Remaining Moderate off-target.[7]

c-Jun N-terminal kinase 1

(JNK1)
58% Activity Remaining Moderate off-target.[7]

Extracellular signal-regulated

kinase 2 (ERK2)
75% Activity Remaining Weak off-target.[7]

p38α MAPK 73% Activity Remaining Weak off-target.[7]

Experimental Protocols
Accurate assessment of on- and off-target effects of Bisindolylmaleimide I relies on robust

experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide

by the kinase of interest.

Materials:

Purified recombinant kinase

Specific substrate peptide (e.g., histone H1 for PKC)

Bisindolylmaleimide I stock solution (in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

[γ-³²P]ATP

P81 phosphocellulose paper

Phosphoric acid (for washing)

Scintillation counter
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Procedure:

Prepare serial dilutions of Bisindolylmaleimide I in kinase reaction buffer.

In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or

vehicle (DMSO).

Initiate the reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the

IC50 value.

Cellular Assay for PKC Activity (Western Blot)
This method assesses the phosphorylation status of a known downstream substrate of PKC

within a cellular context.

Materials:

Cell line of interest

Bisindolylmaleimide I

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibody specific for the phosphorylated form of the PKC substrate

Primary antibody for the total form of the PKC substrate (as a loading control)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Plate cells and allow them to adhere.

Pre-treat the cells with various concentrations of Bisindolylmaleimide I or vehicle for a

specified time.

Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody against the phosphorylated

substrate.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the antibody against the total substrate to ensure

equal protein loading.

Quantify the band intensities to determine the relative level of substrate phosphorylation.

Kinome Scanning (General Principle)
Kinome scanning services (e.g., KINOMEscan™) are typically performed by specialized

vendors. The general principle involves a competitive binding assay.

Principle:
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A large panel of kinases are individually expressed, often as fusion proteins.

Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.

The test compound (Bisindolylmaleimide I) is added to the reaction.

If the test compound binds to the kinase, it will compete with the immobilized ligand,

reducing the amount of kinase captured on the solid support.

The amount of kinase bound to the solid support is quantified, typically using quantitative

PCR (qPCR) for a DNA tag fused to the kinase or other sensitive detection methods.

The results are reported as the percentage of kinase activity remaining in the presence of

the test compound compared to a vehicle control, or as a dissociation constant (Kd).

Visualizing Signaling Pathways and Experimental
Workflows
To further clarify the context of Bisindolylmaleimide I's action and the methods to study it, the

following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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